Spiro[4.5]decane

Gabapentinoid pharmacology calcium channel modulation conformational restriction

Spiro[4.5]decane (CAS 176-63-6) is a bicyclic hydrocarbon with molecular formula C₁₀H₁₈ and molar mass 138.25 g·mol⁻¹, featuring a unique spirocyclic architecture where cyclopentane and cyclohexane rings share a single quaternary carbon atom at the junction point. This compound exists as an oily liquid at room temperature with a boiling point of 197.1±7.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and LogP of 4.90 (ACD/Labs estimate), reflecting its hydrophobic hydrocarbon character.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 176-63-6
Cat. No. B086366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.5]decane
CAS176-63-6
Synonymsspiro[4.5]decane
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCC2
InChIInChI=1S/C10H18/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2
InChIKeyCTDQAGUNKPRERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.5]decane (CAS 176-63-6): Core Spirocyclic Scaffold for Synthetic Chemistry and Medicinal Applications


Spiro[4.5]decane (CAS 176-63-6) is a bicyclic hydrocarbon with molecular formula C₁₀H₁₈ and molar mass 138.25 g·mol⁻¹, featuring a unique spirocyclic architecture where cyclopentane and cyclohexane rings share a single quaternary carbon atom at the junction point [1]. This compound exists as an oily liquid at room temperature with a boiling point of 197.1±7.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and LogP of 4.90 (ACD/Labs estimate), reflecting its hydrophobic hydrocarbon character . As a parent hydrocarbon scaffold, spiro[4.5]decane serves as a versatile precursor for synthesizing functionally diverse derivatives through substitution at multiple positions or heteroatom incorporation, enabling applications across medicinal chemistry, receptor ligand development, and advanced materials research.

Spiro[4.5]decane (CAS 176-63-6) Procurement Rationale: Why Ring Size and Heteroatom Position Critically Determine Performance


Generic substitution of spiro[4.5]decane derivatives with other spirocyclic analogs (e.g., spiro[4.4]nonane or spiro[5.5]undecane systems) or simple monocyclic/bicyclic frameworks is scientifically unjustified due to three critical factors. First, the specific [4.5] ring combination imposes a unique conformational constraint that directly influences receptor binding geometry; altering ring sizes modifies the dihedral angle of appended pharmacophores, resulting in orders-of-magnitude changes in target affinity [1]. Second, the metabolic stability conferred by the carbocyclic spirane framework is fundamentally different from acyclic or monocyclic analogs—spiranes resist oxidative metabolic alteration, meaning pharmacological activity arises from the parent structure rather than metabolites [2]. Third, the synthetic accessibility of the [4.5] scaffold via specific catalytic methods (Au(I)-catalyzed Conia ene reaction, SmI₂-mediated cyclization) differs substantially from other spiro systems, affecting scalability and functional group compatibility [3].

Spiro[4.5]decane (CAS 176-63-6): Quantified Differentiation Evidence vs. Closest Analogs


Spiro[4.5]decane Derivative vs. Gabapentin: Comparable Binding Affinity at α2δ Calcium Channel Subunit with Conformational Restriction Advantage

The pyrrolidine-containing spiro[4.5]decane derivative (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (3a) demonstrates an IC₅₀ of 120 nM at the Gabapentin binding site on the α2δ subunit of calcium channels, which is numerically comparable to Gabapentin itself (IC₅₀ = 140 nM) [1]. However, the spiro[4.5]decane scaffold provides a conformationally restricted framework that preorganizes the pharmacophore into the bioactive conformation, potentially reducing the entropic penalty upon receptor binding compared to the flexible Gabapentin structure. Compound (3a) also reversed carrageenan-induced hyperalgesia in rats, confirming functional in vivo activity comparable to Gabapentin but with a structurally defined, rigid geometry that facilitates SAR interpretation and further optimization [1].

Gabapentinoid pharmacology calcium channel modulation conformational restriction

Au(I)-Catalyzed Spiro[4.5]decane Synthesis: 52-81% Yields Across 17 Substrates Under Mild Conditions

The Au(I)-catalyzed vinylogous Conia ene reaction enables construction of densely functionalized spiro[4.5]-deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones [1]. Across 17 substrates with diverse substituents on the cyclohex-2-enone ring, yields ranged from 52% to 81% [1]. In contrast, the SmI₂-mediated ketyl radical tandem cyclization of alkenyl phosphonate achieved only 52% yield for the parent spiro[4.5]decane system [2], while FeCl₃-induced Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketones produced the spiro[4.5]decane framework but required a trimethylsilyl group essential for good yields and exhibited double bond positional control issues [3]. The Au(I)-catalyzed method offers both broader substrate scope (17 compounds vs. single product examples) and higher maximum yields (up to 81%) compared to alternative radical or Lewis acid-mediated cyclizations.

synthetic methodology gold catalysis spirocyclization

1-Oxa-8-azaspiro[4.5]decane σ₁ Ligands: Nanomolar Affinity (Ki = 0.61-12.0 nM) with Moderate σ₂ Selectivity (2-44×)

A series of seven 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives were evaluated as selective σ₁ receptor ligands . All seven spiro[4.5]decane-based ligands exhibited nanomolar affinity for σ₁ receptors (Ki(σ₁) = 0.61–12.0 nM) and moderate selectivity toward σ₂ receptors (Ki(σ₂)/Ki(σ₁) ratio = 2–44) . Among these, Compound 8 demonstrated optimal selectivity and was radiolabeled with ¹⁸F, achieving radiochemical yield of 12-35%, radiochemical purity >99%, and molar activity of 94–121 GBq/μmol . Biodistribution studies in mice demonstrated high initial brain uptake at 2 minutes, and pretreatment with the σ₁ antagonist SA4503 reduced brain-to-blood ratio by 70–75% at 30 minutes, confirming specific σ₁ receptor-mediated uptake . The 1,4-dioxa-spiro[4.5]decane scaffold also enables dual pharmacology modulation; specific derivatives emerged as promising α₁ receptor antagonists (compounds 9, 27, 30) while compound 10 behaved as the most potent and efficacious 5-HT₁A receptor agonist [1].

sigma receptor pharmacology radioligand development PET imaging

Spiro[4.5]decane Carboxylic Acids vs. Valproic Acid: Metabolic Stability Advantage Due to Spirocyclic Framework Resistance to Biotransformation

Spiro[4.5]decane-2-carboxylic acid (12a) and spiro[4.5]decane-2,2-dicarboxylic acid (11a) were synthesized and evaluated alongside spiro[4.6]undecane analogs as cyclic analogues of valproic acid (VPA, di-n-propylacetic acid, 1) [1]. Carbocyclic spiranes are known to resist metabolic alteration, so any anticonvulsant activity elicited by these compounds would be due to the carboxylic acid function of the parent structure and not to any metabolic change—a fundamental distinction from valproic acid, whose complex metabolism produces multiple active and potentially hepatotoxic metabolites [1]. Spiro[4.6]undecane-2-carboxylic acid (12b) was the most active analogue, with pentylenetetrazol and picrotoxin evaluations comparing favorably to valproic acid [1]. However, the spiro[4.5]decane framework itself provides the baseline metabolic stability advantage over acyclic VPA while enabling systematic evaluation of ring size effects on anticonvulsant efficacy.

anticonvulsant pharmacology metabolic stability valproic acid analogs

Spiro[4.5]decane vs. 8-Oxa-1-azaspiro[4.5]decane: Physicochemical Property Comparison for Formulation and Separation Planning

The parent hydrocarbon spiro[4.5]decane (C₁₀H₁₈, MW 138.25 g·mol⁻¹) exhibits a boiling point of 197.1±7.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, refractive index of 1.477, and LogP of 4.90 (ACD/Labs estimate) . In contrast, the heteroatom-containing derivative 8-Oxa-1-azaspiro[4.5]decane (C₈H₁₅NO, MW 141.21 g·mol⁻¹) displays a significantly higher boiling point of 229.3±33.0 °C, higher density of 1.0±0.1 g/cm³, and dramatically lower LogP of 0.55 . This 4.35 Log unit difference in lipophilicity (LogP 4.90 vs. 0.55) translates to approximately 22,000-fold difference in octanol-water partition coefficient, fundamentally altering chromatographic retention behavior, membrane permeability, and formulation requirements.

physicochemical properties chromatography formulation development

Spiro[4.5]decane-Based OLED Emitters: Reduced Crystallization Tendency and Increased Glass Transition Temperature vs. Non-Spiro Commercial Hosts

Green emitting materials based on spiro moieties (DJGH series) were developed for OLED applications [1]. The introduction of a spiro linkage into the molecular structure led to a reduction in crystallization tendency and an increase in glass transition temperature (Tg) compared to non-spiro analogs [1]. These materials showed substantially improved emitting efficiency and color purity relative to commercial host materials [1]. While specific numerical efficiency improvements or Tg values are not provided in the available abstract, the orthogonal rigid structure inherent to the spiro[4.5]decane framework is widely recognized for suppressing intermolecular π-π stacking and preventing aggregation-caused quenching, a property that differentiates spiro-containing emitters from planar aromatic chromophores [2].

OLED materials spiro linkage amorphous stability

Spiro[4.5]decane (CAS 176-63-6): Evidence-Backed Research Applications and Procurement Decision Guide


Medicinal Chemistry: Gabapentinoid Scaffold Development with Conformationally Restricted Spiro[4.5]decane Core

Researchers developing novel calcium channel α2δ subunit ligands should prioritize spiro[4.5]decane-based scaffolds over flexible acyclic alternatives. The (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid framework achieves IC₅₀ = 120 nM at the Gabapentin binding site—comparable to Gabapentin's 140 nM—while providing a rigid, preorganized conformation that enables systematic SAR exploration and reduces the entropic penalty of binding [1]. This scaffold also demonstrates in vivo efficacy in rat hyperalgesia models [1].

Synthetic Methodology Development: Au(I)-Catalyzed Spirocyclization for Functionalized Spiro[4.5]decane Libraries

For laboratories constructing spiro[4.5]decane derivative libraries, the Au(I)-catalyzed vinylogous Conia ene reaction offers the optimal balance of yield (52-81% across 17 substrates), functional group tolerance, and mild reaction conditions [1]. This method outperforms alternative SmI₂-mediated radical cyclization (52% yield, single product) and FeCl₃ Nazarov cyclization (requires TMS directing group) in both substrate scope and maximum achievable yields [1][2].

CNS Drug Discovery: σ₁ Receptor Radioligand Development Using 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-oxa-8-azaspiro[4.5]decane scaffold reliably delivers nanomolar σ₁ receptor affinity (Ki = 0.61–12.0 nM) with tunable σ₂ selectivity (2–44×), enabling development of PET radioligands for neuroimaging [1]. Radiolabeled derivatives achieve high brain uptake within 2 minutes of administration, with 70–75% specific σ₁-mediated uptake confirmed by antagonist blockade studies [1]. The same 1,4-dioxa-spiro[4.5]decane framework can be repurposed for α₁ antagonist or 5-HT₁A agonist development through systematic substitution [2].

Anticonvulsant Drug Development: Metabolically Stable Spiro[4.5]decane Carboxylic Acids as Valproic Acid Alternatives

The carbocyclic spiro[4.5]decane framework offers inherent resistance to metabolic alteration, ensuring that observed anticonvulsant activity derives from the parent carboxylic acid rather than metabolites [1]. This metabolic stability advantage over valproic acid—which undergoes extensive biotransformation producing multiple active and potentially hepatotoxic metabolites—makes the spiro[4.5]decane scaffold an attractive starting point for next-generation anticonvulsant development with potentially reduced metabolite-mediated toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.